Thevetin A

描述

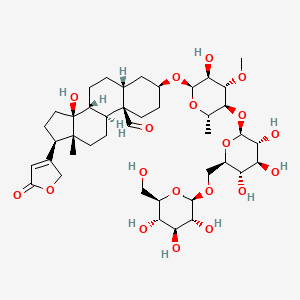

. 它是一种具有显著生物活性的强效化合物,特别是在影响心脏功能方面。 毒毛旋花苷 A 的分子式为 C42H64O19,分子量为 872.95 g/mol .

准备方法

毒毛旋花苷 A 可以从黄花夹竹桃的种子甲醇提取物中分离出来 . 提取过程包括研磨种子,然后使用甲醇作为溶剂提取糖苷。 然后使用高效液相色谱 (HPLC) 等技术纯化提取物,以获得纯毒毛旋花苷 A .

科学研究应用

毒毛旋花苷 A 有多种科学研究应用:

作用机制

毒毛旋花苷 A 通过抑制心肌细胞中的钠钾 ATP 酶发挥作用 . 这种抑制导致细胞内钠水平升高,进而通过钠钙交换器导致细胞内钙水平升高。 升高的钙水平增强心肌收缩力,使毒毛旋花苷 A 成为一种有效的强心剂 . 它在较高剂量下也具有毒性作用,导致恶心、呕吐和心律不齐等症状 .

相似化合物的比较

毒毛旋花苷 A 与地高辛和毒毛旋花子苷等其他心脏糖苷类似。 它的效力和毒性都低于毒毛旋花子苷 . 其他类似化合物包括毒毛旋花苷 B、毒毛旋花子苷和乙酰毒毛旋花苷 A、B 和 C . 毒毛旋花苷 A 在其特定的糖苷结构及其来自黄花夹竹桃的来源方面是独一无二的 .

生物活性

Thevetin A is a potent cardiac glycoside derived from the seeds of Thevetia peruviana, a plant known for its toxic properties. This compound belongs to the class of cardenolides, which are characterized by their ability to affect cardiac function. The biological activity of this compound has been extensively studied due to its implications in both therapeutic and toxicological contexts.

Chemical Structure and Composition

This compound is classified as a trioside, meaning it consists of an aglycone linked to three sugar units. Its aglycone component is primarily digitoxigenin, which is common among various cardiac glycosides. The detailed structure of this compound can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 466.6 g/mol

Table 1: Chemical Constituents of this compound

| Component | Type | Description |

|---|---|---|

| This compound | Glycoside | Active cardiac glycoside |

| Digitoxigenin | Aglycone | Common aglycone in cardenolides |

| Glucose | Sugar | Three units linked to aglycone |

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the Na⁺/K⁺ ATPase enzyme, leading to increased intracellular calcium levels. This results in enhanced myocardial contractility and altered cardiac rhythms. Specifically, the action of this compound includes:

- Positive Inotropic Effect : Increases the force of heart muscle contractions.

- Negative Chronotropic Effect : Slows down heart rate under certain conditions.

Cardiotonic Activity

This compound has demonstrated significant cardiotonic properties, making it a subject of interest in treating heart conditions. Studies have shown that it can effectively manage symptoms associated with heart failure by improving cardiac output and reducing symptoms of dyspnea and fatigue.

Toxicological Implications

Despite its potential therapeutic benefits, this compound is also associated with toxicity. Ingestion of Thevetia peruviana can lead to severe poisoning, characterized by symptoms such as:

- Nausea and vomiting

- Abdominal pain

- Arrhythmias

- Potentially fatal cardiac arrest

Case Studies and Research Findings

Several studies have highlighted the dual nature of this compound's activity:

- Cardiac Effects in Animal Models : Research involving rats showed that administration of this compound resulted in significant improvements in heart contractility at low doses but also induced arrhythmias at higher concentrations .

- Toxicity Reports : Case reports from tropical regions indicate that accidental ingestion of Thevetia peruviana seeds has led to numerous hospitalizations due to acute poisoning, underscoring the need for awareness regarding this plant's toxic potential .

- Therapeutic Investigations : Clinical trials have explored the use of this compound derivatives in managing chronic heart failure, demonstrating promising results in improving patient outcomes while carefully monitoring for adverse effects .

属性

IUPAC Name |

(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O19/c1-18-35(61-38-33(51)31(49)29(47)26(60-38)16-56-37-32(50)30(48)28(46)25(14-43)59-37)36(54-3)34(52)39(57-18)58-21-6-10-41(17-44)20(13-21)4-5-24-23(41)7-9-40(2)22(8-11-42(24,40)53)19-12-27(45)55-15-19/h12,17-18,20-26,28-39,43,46-53H,4-11,13-16H2,1-3H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNLWBRKPZXVGD-QMFRUYISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043293 | |

| Record name | Thevetin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

872.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37933-66-7 | |

| Record name | Thevetin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37933-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thevetin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thevetin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3-[(O-β-D-glucopyranosyl-(1→6)-O-D\-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-α-L\-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEVETIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788WS2ZR7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。